molecular formula C8H8N2O B11923007 3-Methylimidazo[1,2-a]pyridin-2(3H)-one

3-Methylimidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B11923007
M. Wt: 148.16 g/mol
InChI Key: UOWIJXAUKJWVJL-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,2-a]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methylimidazo[1,2-a]pyridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-a]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylimidazo[1,2-a]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored functionalities .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-3H-imidazo[1,2-a]pyridin-2-one

InChI

InChI=1S/C8H8N2O/c1-6-8(11)9-7-4-2-3-5-10(6)7/h2-6H,1H3

InChI Key

UOWIJXAUKJWVJL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N=C2N1C=CC=C2

Origin of Product

United States

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